2-Oxotetrahydroquinoline-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxotetrahydroquinoline-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with appropriate carboxylic acids under acidic conditions . Another approach includes the use of microwave-assisted reactions, which offer a greener and more efficient synthesis route .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and reduce reaction times. Methods such as solvent-free reactions and the use of recyclable catalysts are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Oxotetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-Oxotetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxotetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
2-Oxotetrahydroquinoline-6-carboxylic acid is unique due to its specific structural features and reactivity. Similar compounds include:
Quinoxalines: Known for their antimicrobial and anticancer properties.
Oxazolines: Used in the synthesis of pharmaceuticals and functional polymers.
Quinolones: Widely used as antibacterial agents.
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-oxo-3,4,4a,8a-tetrahydro-1H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5-6,8H,2,4H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLKLXCBVCQHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194199 |
Source
|
Record name | 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-05-9 |
Source
|
Record name | 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Quinolinecarboxylic acid, 1,2,3,4,4a,8a-hexahydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801194199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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